molecular formula C27H24N2O3 B14104506 1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14104506
M. Wt: 424.5 g/mol
InChI Key: QHVQNJIZVCLLKG-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a tert-butylphenyl group, a methyl group, and a pyridinyl group, all integrated into a dihydrochromeno-pyrrole framework. Its intricate structure makes it a subject of interest in organic chemistry and material science.

Preparation Methods

The synthesis of 1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present and the reaction conditions.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets through various pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds to 1-(4-Tert-butylphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other dihydrochromeno-pyrrole derivatives and pyridinyl-substituted compounds. These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable subject of study in organic chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-7-methyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H24N2O3/c1-16-8-13-20-19(15-16)24(30)22-23(17-9-11-18(12-10-17)27(2,3)4)29(26(31)25(22)32-20)21-7-5-6-14-28-21/h5-15,23H,1-4H3

InChI Key

QHVQNJIZVCLLKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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